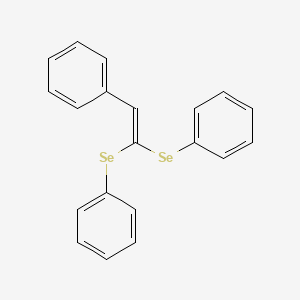
Bis(phenyl seleno)styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of bis(phenyl seleno)styrene typically involves the reaction of styrene with diphenyl diselenide under specific conditions. One common method includes the use of radical initiators to facilitate the addition of phenyl seleno groups to the styrene molecule . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Bis(phenyl seleno)styrene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The phenyl seleno groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(phenyl seleno)styrene has several scientific research applications:
Mechanism of Action
The mechanism of action of bis(phenyl seleno)styrene involves its ability to undergo redox reactions, which can modulate various biological and chemical processes. The compound can act as both an antioxidant and a prooxidant, depending on the conditions. It interacts with molecular targets such as reactive oxygen species and enzymes involved in redox regulation .
Comparison with Similar Compounds
Bis(phenyl seleno)styrene can be compared with other organoselenium compounds such as:
Diphenyl diselenide: Similar in structure but lacks the styrene moiety.
Selenocyanates: Known for their anticancer properties but differ in their chemical reactivity.
Selenoureas: Used in organic synthesis and have different functional groups compared to this compound
The uniqueness of this compound lies in its combination of the styrene backbone with phenyl seleno groups, which imparts distinct chemical and physical properties.
Properties
CAS No. |
62762-11-2 |
|---|---|
Molecular Formula |
C20H16Se2 |
Molecular Weight |
414.3 g/mol |
IUPAC Name |
2,2-bis(phenylselanyl)ethenylbenzene |
InChI |
InChI=1S/C20H16Se2/c1-4-10-17(11-5-1)16-20(21-18-12-6-2-7-13-18)22-19-14-8-3-9-15-19/h1-16H |
InChI Key |
BLCAGFCVYFYMCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C([Se]C2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















